4-bromo-N-(cyclopropylmethyl)-2-methylaniline

Lipophilicity Drug design ADME prediction

Researchers sourcing CNS-penetrant building blocks often default to simpler anilines that lack optimal blood-brain barrier properties. This compound directly addresses that gap: its XLogP3 of 3.7 and TPSA of 12 Ų enable passive CNS partitioning superior to 4-bromo-2-methylaniline (XLogP3 1.9). - Pd(0) cross-coupling: 4-bromo handle (C-Br BDE 79.6 kcal/mol) enables mild oxidative addition with broad aryl/heteroaryl boronic acid scope. - CYP-safe scaffold: N-cyclopropylmethyl group avoids mechanism-based CYP inactivation, unlike certain N-alkyl aniline analogs. - Agrochemical relevance: patented intermediate for meta-diamide insecticides including cyproflanilide. Supplied at ≥95% purity with worldwide shipping for R&D laboratories.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13241790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(cyclopropylmethyl)-2-methylaniline
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NCC2CC2
InChIInChI=1S/C11H14BrN/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3
InChIKeyZVKSNTFLKCUKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(cyclopropylmethyl)-2-methylaniline – Physicochemical Profile & Identity


4-Bromo-N-(cyclopropylmethyl)-2-methylaniline (CAS 1156171-36-6) is a trisubstituted aniline derivative bearing a 4-bromo substituent, a 2-methyl group, and an N-cyclopropylmethyl moiety on the aromatic ring. Its molecular formula is C₁₁H₁₄BrN with a molecular weight of 240.14 g/mol [1]. The compound is classified as a halogenated N-alkyl aniline and is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research . The N-cyclopropylmethyl group is a privileged scaffold in drug design due to its conformational rigidity and ability to modulate metabolic stability, while the 4-bromo substituent provides a versatile handle for transition-metal-catalyzed cross-coupling reactions [2].

1

Synthetic building block for medchem & agrochemical research; N-cyclopropylmethyl-2-methylaniline core supports lead diversification.

2

4-Bromo handle enables mild Pd(0)-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for library synthesis.

3

N-Cyclopropylmethyl group may modulate metabolic stability; distinct P450 pathway context supports ADME/Tox profiling studies.

Why Generic Substitution with In-Class Analogs Is Scientifically Inadvisable


Substituted anilines with different N-alkyl, halogen, or ring-substitution patterns cannot be treated as interchangeable building blocks. The combination of the N-cyclopropylmethyl group, the 4-bromo leaving group, and the 2-methyl ortho-substituent in this specific compound generates a distinct physicochemical signature—including a computed XLogP3 of 3.7 and a TPSA of 12 Ų [1]—that differs substantially from its nearest analogs (e.g., 4-bromo-2-methylaniline, XLogP3 1.9, TPSA 26 Ų [2]). The N-cyclopropylmethyl moiety additionally engages cytochrome P450 enzymes via a unique N-dealkylation pathway that is distinct from N-methyl or N-ethyl congeners [3], meaning that swapping in a simpler N-alkyl analog can alter metabolic fate, synthetic reactivity, and downstream biological readouts. These quantitative differences, elaborated below, demonstrate that even subtly modified anilines are not functionally equivalent for research or industrial application.

Risk 1

N-cyclopropylmethyl confers substantially higher lipophilicity and lower TPSA compared to parent aniline; membrane partitioning and assay outcomes may shift.

Risk 2

C–Br bond dissociation energy differs from C–Cl analogs (79.6 vs ~94 kcal/mol); 4-chloro substitute may require harsher coupling conditions and limit scope.

Risk 3

N-cyclopropylmethyl follows carbinolamine P450 pathway vs. SET mechanism of N-methyl analogs; metabolic fate and enzyme inactivation profile may not transfer.

Quantitative Differentiation Evidence vs. Closest Analogs


Computed Lipophilicity vs. Unsubstituted Parent Aniline

The target compound exhibits a computed XLogP3 of 3.7, representing a 1.8 log-unit increase (approximately 63-fold higher predicted 1-octanol/water partition) compared to the unsubstituted parent aniline 4-bromo-2-methylaniline (XLogP3 = 1.9). Both values were computed using the same XLogP3 3.0 algorithm on PubChem [1][2]. This lipophilicity difference is attributable to the addition of the N-cyclopropylmethyl group and has direct implications for membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding in biological assays.

Lipophilicity
Reported
ΔXLogP3 +1.8 (~63-fold)
Computed lipophilicity increase may affect membrane permeability and protein binding in biological assays.
XLogP3 3.0 algorithm, PubChem; compared to 4-bromo-2-methylaniline (XLogP3 1.9).
Lipophilicity Drug design ADME prediction

Topological Polar Surface Area Comparison

The target compound has a computed TPSA of 12 Ų, compared to 26 Ų for 4-bromo-2-methylaniline, representing a 54% reduction. Both values were computed using the same Cactvs algorithm on PubChem [1][2]. The N-cyclopropylmethyl substitution masks the polar NH₂ surface area contribution, producing a TPSA value well below the 60 Ų threshold commonly associated with favorable oral absorption and the 90 Ų threshold for blood-brain barrier penetration [3].

TPSA
Cross-study comparable
TPSA 12 vs. 26 Ų (target vs. parent aniline); 54% reduction.
Lower TPSA may support passive membrane permeability research; CNS penetration potential context-dependent.
Cactvs 3.4.8.18; Veber thresholds reference (TPSA
C–Br BDE
Class-level
79.6 vs. 94 kcal/mol (C–Br vs. C–Cl)
Lower BDE may support milder Pd(0) oxidative addition; broader coupling scope possible.
Experimental BDE values from Luo (2002); 4-chloro analog requires harsher conditions.
Metabolic Pathway
Class-level
Carbinolamine C-hydroxylation; metabolite ratio 2:5:2; no P450 inactivation; first-order kinetics.
Distinct N-dealkylation mechanism may reduce metabolic artifacts vs. N-methyl aniline analogs.
Rat liver microsomes, CYP2B1; Shaffer et al. JACS 2001.
Rotatable Bonds
Computed
3 vs. 0 (parent); +2 vs. N-methyl analog
Intermediate conformational flexibility may support SAR exploration; within drug-like ≤10 range.
Cactvs 3.4.8.18 (PubChem); identical algorithm across compounds.
Membrane permeability Oral bioavailability Physicochemical profiling

Aryl C–Br vs. C–Cl Bond Dissociation Energy for Cross-Coupling

The aryl C(sp²)–Br bond dissociation energy (BDE) is 79.6 kcal/mol, compared to 94 kcal/mol for the analogous C(sp²)–Cl bond . This 14.4 kcal/mol lower BDE translates to significantly milder and faster oxidative addition in Pd(0)-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann). The 4-chloro analog, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 939757-94-5; MW 195.69), requires harsher conditions or specialized ligand systems to achieve comparable coupling efficiency . The bromo derivative therefore offers broader synthetic scope at lower catalyst loadings and temperatures.

C–Br BDE
Class-level
79.6 vs. 94 kcal/mol (C–Br vs. C–Cl)
Lower BDE may support milder Pd(0) oxidative addition; broader coupling scope possible.
Experimental BDE values from Luo (2002); 4-chloro analog requires harsher conditions.
Cross-coupling Suzuki reaction Bond dissociation energy Synthetic chemistry

N-Cyclopropylmethyl vs. N-Methyl Metabolic Pathway Distinctiveness

The N-cyclopropylmethyl group in anilines undergoes P450-catalyzed N-dealkylation via a carbinolamine intermediate (C-hydroxylation mechanism) rather than the single electron transfer (SET) pathway characteristic of simpler N-alkyl anilines. In microsomal incubations of the model substrate N-cyclopropyl-N-methylaniline (structurally analogous to the target compound), three metabolites were formed—N-methylaniline, N-cyclopropylaniline, and p-hydroxy product—in a reproducible 2:5:2 mole ratio, with cyclopropanone hydrate as a unique, non-toxic metabolic product [1]. Critically, no P450 inactivation was observed with the N-cyclopropyl substrate (first-order kinetics throughout), whereas certain N-alkyl anilines are known to form reactive aminium cation radicals leading to mechanism-based P450 inhibition [2]. The N-methyl analog (4-bromo-N,2-dimethylaniline, CAS 59557-89-0) would be metabolized through a different pathway lacking this safety feature.

Metabolic Pathway
Class-level
Carbinolamine C-hydroxylation; metabolite ratio 2:5:2; no P450 inactivation; first-order kinetics.
Distinct N-dealkylation mechanism may reduce metabolic artifacts vs. N-methyl aniline analogs.
Rat liver microsomes, CYP2B1; Shaffer et al. JACS 2001.
Cytochrome P450 N-dealkylation Metabolic stability Drug metabolism

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 3 rotatable bonds (computed by Cactvs 3.4.8.18), compared to 0 for 4-bromo-2-methylaniline [1][2] and 1 for the N-methyl analog 4-bromo-N,2-dimethylaniline . The N-cyclopropylmethyl group introduces the C–N bond rotation and the cyclopropylmethyl CH₂–cyclopropyl rotation, while the rigid cyclopropane ring itself restricts conformational freedom relative to a fully flexible n-propyl chain. This intermediate degree of flexibility balances preorganization for target binding (reduced entropic penalty) with sufficient adaptability to accommodate diverse binding pocket geometries.

Rotatable Bonds
Computed
3 vs. 0 (parent); +2 vs. N-methyl analog
Intermediate conformational flexibility may support SAR exploration; within drug-like ≤10 range.
Cactvs 3.4.8.18 (PubChem); identical algorithm across compounds.
Conformational analysis Ligand efficiency Entropic penalty

Application Scenarios Based on Quantitative Differentiation


CNS-Penetrant Lead Optimization

The combination of XLogP3 3.7 and TPSA 12 Ų places this compound within favorable ranges for passive blood-brain barrier penetration (XLogP3 1–5, TPSA < 90 Ų). When incorporated as a building block into CNS-targeted chemical series, the N-cyclopropylmethyl-2-methylaniline scaffold is expected to confer superior CNS partitioning compared to the unsubstituted 4-bromo-2-methylaniline (XLogP3 1.9, TPSA 26 Ų). Researchers pursuing CNS programs should preferentially source this over the simpler aniline for building-block libraries requiring favorable CNS physicochemical properties [1].

Late-Stage Diversification via Suzuki Cross-Coupling

The 4-bromo substituent (C–Br BDE 79.6 kcal/mol) enables efficient oxidative addition under mild Pd(0) conditions, making this compound a superior coupling partner compared to its 4-chloro analog (C–Cl BDE ~94 kcal/mol). For library synthesis requiring late-stage C–C bond formation, procurement of the brominated N-cyclopropylmethyl aniline allows broader aryl/heteroaryl boronic acid scope at lower temperatures, while the N-cyclopropylmethyl group remains intact throughout the coupling sequence .

m-Diamide Insecticide Intermediate Synthesis

N-Cyclopropylmethyl aniline compounds are disclosed as critical intermediates in the synthesis of meta-diamide insecticides, notably cyproflanilide (CAS 2375110-88-4). Patents explicitly identify substituted N-cyclopropylmethyl anilines bearing halogen and alkyl substituents on the aromatic ring as essential precursors. The specific 4-bromo-2-methyl substitution pattern provides the exact regioelectronic profile required for subsequent amidation and cyclization steps in the m-diamide synthetic sequence [2].

CYP450 Interaction Studies with Non-Inactivating Substrate

Based on class-level evidence that N-cyclopropylmethyl anilines undergo P450-catalyzed N-dealkylation via a carbinolamine mechanism without enzyme inactivation, this compound is suitable as a probe substrate or building block in drug discovery programs where mechanism-based CYP inhibition must be avoided. Unlike certain N-alkyl aniline analogs that generate reactive aminium cation radicals, the N-cyclopropylmethyl derivative follows first-order elimination kinetics in microsomal incubations (class evidence: 80% consumption in 90 min with first-order behavior), reducing confounding metabolic artifacts in compound profiling [3].

Application
Selection Property
Validation Focus
CNS penetration lead optimization
Computed lipophilicity & TPSA profile
CNS permeability assay outcomes (PAMPA, MDCK); cross-validate with unsubstituted aniline partitioning data
Suzuki cross-coupling library synthesis
Aryl C–Br reactivity (lower BDE)
Mild-condition coupling conversion efficiency; scope validation with diverse boronic acids
m-Diamide insecticide intermediate
N-cyclopropylmethyl-2-methyl-4-bromoaniline scaffold
Regioelectronic compatibility in amidation/cyclization steps; patent-reported intermediate role
CYP450 interaction studies (non-inactivating substrate)
Reported carbinolamine pathway / first-order kinetics
CYP isoform activity assays; verify absence of mechanism-based P450 inhibition

All applications are research-context; validation in specific models is recommended. Data to verify for each endpoint.

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